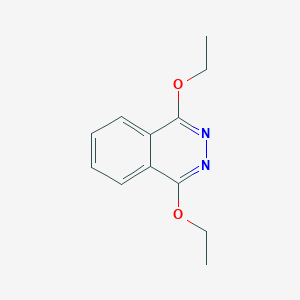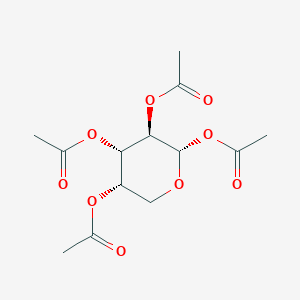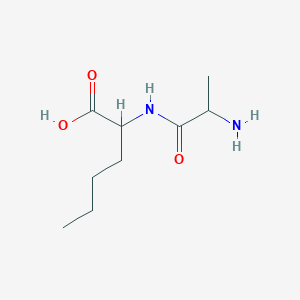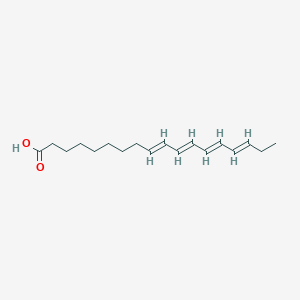
beta-Parinaric acid
Übersicht
Beschreibung
Beta-parinaric acid is a naturally occurring fluorescent compound that has been utilized as a probe to study the physical properties of membranes and membrane lipids in cultured animal cells. It has been shown to be sensitive to temperature changes, revealing characteristic temperatures at which the properties of the membranes and their lipids change. This compound has been incorporated into plasma membranes, microsomes, and mitochondria to measure their characteristic temperatures, which were found to be similar across different types of membranes and their isolated lipids .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of beta-parinaric acid, they do provide insights into its binding properties. For instance, beta-parinaric acid has been shown to form stable complexes with bovine beta-lactoglobulin under acidic conditions, suggesting a specific interaction between the compound and the protein . This interaction could potentially be exploited in the synthesis of beta-parinaric acid complexes for various applications.
Molecular Structure Analysis
The molecular structure of beta-parinaric acid allows it to interact specifically with certain proteins, as evidenced by its ability to form a stable complex with bovine beta-lactoglobulin. The specificity of this interaction is highlighted by the fact that beta-parinaric acid is preferred over other fatty acids, even when present at lower molar concentrations. This suggests that beta-parinaric acid has a unique structure that fits well into the active site of the protein .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving beta-parinaric acid. However, the interaction of beta-parinaric acid with proteins, such as bovine beta-lactoglobulin, can be considered a form of chemical reaction where the acid forms a complex with the protein. This complexation is specific and stable, indicating a strong interaction between the ligand and the protein .
Physical and Chemical Properties Analysis
Beta-parinaric acid's fluorescent properties make it an excellent probe for studying the physical state of membranes. It has been used to determine the degree of ordering in the hydrocarbon region of intracytoplasmic membranes of Rhodopseudomonas sphaeroides. The rotational mobility of beta-parinaric acid in these membranes was significantly reduced by the presence of protein, indicating that proteins can greatly influence the mobility of phospholipid acyl chains within the membrane structure . The ability of beta-parinaric acid to reveal characteristic temperatures of membranes and their lipids further underscores its utility in analyzing the physical properties of biological membranes .
Wissenschaftliche Forschungsanwendungen
Membrane and Lipid Studies : Beta-parinaric acid is used as a fluorescent probe to study the physical properties of membranes and lipids. Schroeder et al. (1976) used it to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells, identifying specific temperature discontinuities in plasma membranes and their extracted lipids (Schroeder, Holland, & Vagelos, 1976). Sklar, Hudson, and Simoni (1975) explored its use in detecting phase transitions in lipid model systems, revealing its utility in studying membrane structure (Sklar, Hudson, & Simoni, 1975).
Binding Studies : Beta-parinaric acid has been used to study the binding properties of various molecules. Imre, Zsila, and Szabó (2003) investigated the binding of parinaric acid to bovine beta-lactoglobulin using electrospray mass spectrometry, uncovering specific complex formation between the two (Imre, Zsila, & Szabó, 2003).
Fluorescent Properties in Biological Systems : Its fluorescent properties are leveraged in various biological contexts. Fraley, Jameson, and Kaplan (1978) used alpha-parinaric acid to study the ordering of intracytoplasmic membranes in bacteria (Fraley, Jameson, & Kaplan, 1978). Van den Berg (1994) highlighted its use as a probe for studying lipid peroxidation processes, especially in the initial stages of oxidative stress (van den Berg, 1994).
Cytotoxic Studies : Cornelius et al. (1991) studied the cytotoxic effect of cis-parinaric acid in cultured malignant cells, suggesting its potential as a prototype for lipid chemotherapeutic agents (Cornelius, Yerram, Kratz, & Spector, 1991).
Ischemia and Reperfusion Studies : Steenbergen et al. (1997) used cis-parinaric acid to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion, offering insights into the cellular processes during these conditions (Steenbergen, Drummen, Op den Kamp, & Post, 1997).
Zukünftige Richtungen
While specific future directions for beta-Parinaric acid are not mentioned in the available literature, fatty acids in general are a topic of ongoing research. They are being studied for their potential health benefits, their role in disease development, and their potential use in the production of biofuels and other industrial applications .
Eigenschaften
IUPAC Name |
(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-BYFNFPHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Parinaric acid | |
CAS RN |
18427-44-6, 18841-21-9 | |
| Record name | Parinaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018427446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parinaric acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Parinaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARINARIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92I37360O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



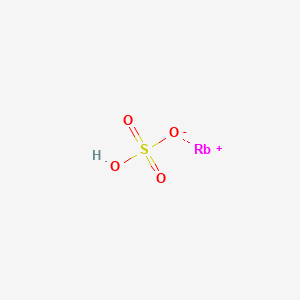

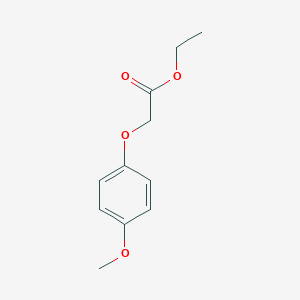
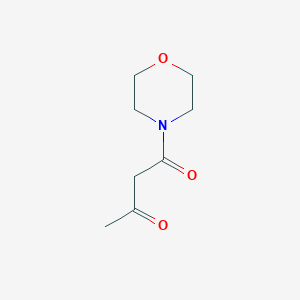
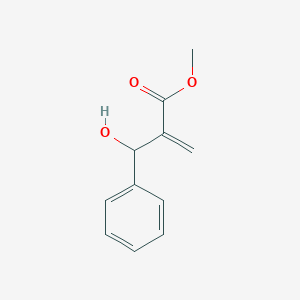
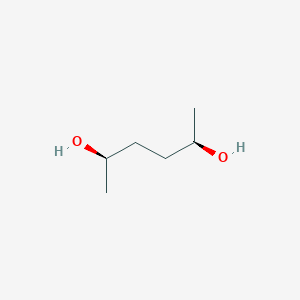

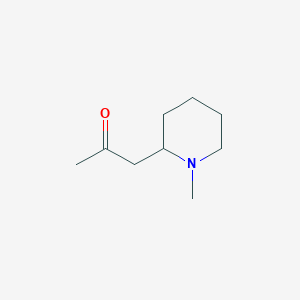
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
